molecular formula C5H7BrN2O B1446731 5-bromo-4-methoxy-1-methyl-1H-pyrazole CAS No. 1784137-82-1

5-bromo-4-methoxy-1-methyl-1H-pyrazole

Cat. No. B1446731
CAS RN: 1784137-82-1
M. Wt: 191.03 g/mol
InChI Key: NJZVAMRAUGUSDR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving pyrazole derivatives are diverse and can include reactions such as [3 + 2] cycloadditions, condensations with ketones and aldehydes, and dehydrogenative coupling reactions .

Scientific Research Applications

Synthesis of Structurally Diverse Pyrazole Derivatives

Pyrazole derivatives are a special class of N-heterocyclic compounds that have a wide range of synthetic, biological, and photophysical properties. The structural versatility of pyrazoles, including 5-bromo-4-methoxy-1-methyl-1H-pyrazole, allows for the creation of complex structures with various applications in chemistry .

Biological Activity

Pyrazole-containing compounds have demonstrated various biological activities. The presence of the bromo, methoxy, and methyl groups in 5-bromo-4-methoxy-1-methyl-1H-pyrazole can potentially influence its biological activity, making it a candidate for further research in pharmacology and biochemistry .

Photophysical Properties

The photophysical properties of pyrazoles make them interesting for research in material science. These properties can be harnessed in the development of new materials with specific light absorption or emission characteristics .

Industrial Chemical Synthesis

The pyrazole ring is a key intermediate in the synthesis of industrially relevant chemicals. Its derivatives, including 5-bromo-4-methoxy-1-methyl-1H-pyrazole, can be used to synthesize a variety of compounds used in different industrial applications .

Inhibitors of Liver Alcohol Dehydrogenase

Some 4-substituted pyrazoles, such as 5-bromo-4-methoxy-1-methyl-1H-pyrazole, have been shown to act as inhibitors of liver alcohol dehydrogenase. This application is significant in the study of alcohol metabolism and the development of treatments for alcohol-related disorders .

Development of Pharmaceuticals

The structural features of 5-bromo-4-methoxy-1-methyl-1H-pyrazole make it a valuable starting material in the synthesis of pharmaceutical compounds. Its derivatives can be designed to interact with various biological targets, leading to potential new drug discoveries .

Material Science Applications

Due to their unique properties, pyrazoles are used in material science for the development of new materials. The specific substituents on the pyrazole ring can lead to materials with desired physical and chemical properties .

Catalysis

Pyrazole derivatives can also serve as catalysts in various chemical reactions. The functional groups present in 5-bromo-4-methoxy-1-methyl-1H-pyrazole may provide catalytic activity, which can be utilized in creating more efficient chemical processes .

properties

IUPAC Name

5-bromo-4-methoxy-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN2O/c1-8-5(6)4(9-2)3-7-8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJZVAMRAUGUSDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-4-methoxy-1-methyl-1H-pyrazole

CAS RN

1784137-82-1
Record name 5-bromo-4-methoxy-1-methyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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